molecular formula C21H42N6O9 B1205620 5''-Amino-3',4',5''-trideoxybutirosin A CAS No. 56182-07-1

5''-Amino-3',4',5''-trideoxybutirosin A

Cat. No.: B1205620
CAS No.: 56182-07-1
M. Wt: 522.6 g/mol
InChI Key: CSQREYMBOGFQHZ-UHFFFAOYSA-N
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Description

5''-Amino-3',4',5''-trideoxybutirosin A is a complex organic compound characterized by multiple amino groups and hydroxyl functionalities. This compound is notable for its intricate structure, which includes several cyclic and acyclic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5''-Amino-3',4',5''-trideoxybutirosin A involves multiple steps, each requiring specific reagents and conditions. One common approach is the stepwise assembly of the cyclic and acyclic components, followed by their coupling under controlled conditions. The reaction typically involves the use of protecting groups to prevent unwanted side reactions and the application of catalysts to enhance reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters and to minimize human error.

Chemical Reactions Analysis

Types of Reactions

5''-Amino-3',4',5''-trideoxybutirosin A can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

5''-Amino-3',4',5''-trideoxybutirosin A has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5''-Amino-3',4',5''-trideoxybutirosin A exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Properties

CAS No.

56182-07-1

Molecular Formula

C21H42N6O9

Molecular Weight

522.6 g/mol

IUPAC Name

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C21H42N6O9/c22-4-3-12(28)19(32)27-11-5-10(26)17(35-20-9(25)2-1-8(6-23)33-20)18(14(11)29)36-21-16(31)15(30)13(7-24)34-21/h8-18,20-21,28-31H,1-7,22-26H2,(H,27,32)

InChI Key

CSQREYMBOGFQHZ-UHFFFAOYSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)N

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)N

Synonyms

5''-amino-3',4',5''-trideoxybutirosin A
aminotrideoxybutirosin A

Origin of Product

United States

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